

Application Notes: Utilizing ob/ob Mice for Beinaglutide Obesity and Metabolic Studies

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Compound of Interest

Compound Name: *Beinaglutide*

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Introduction

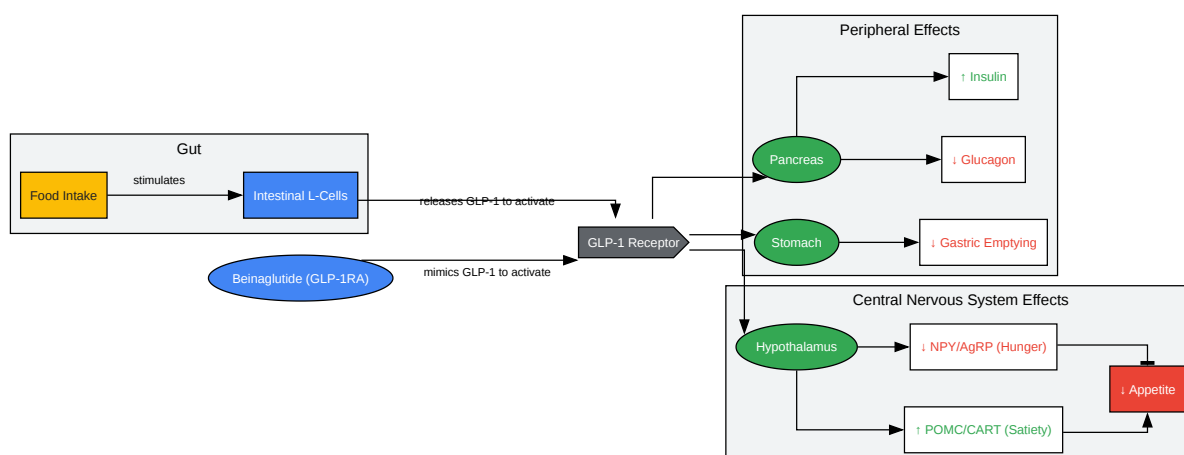
Beinaglutide is a short-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) that is structurally identical to human GLP-1.[1] It has been approved for the treatment of type 2 diabetes mellitus (T2DM) in China and has demonstrated significant weight loss benefits.[2][3] The ob/ob mouse is a well-established genetic model of obesity and insulin resistance. These mice have a spontaneous mutation in the leptin gene, leading to a deficiency in the satiety hormone leptin.[4][5] This results in hyperphagia (excessive eating), decreased energy expenditure, and the development of severe obesity, hyperglycemia, and insulin resistance from an early age.[6][7] The leptin-deficient pathway in ob/ob mice makes them a particularly useful model for investigating the efficacy of anti-obesity therapeutics that act independently of the leptin signaling cascade, such as GLP-1 receptor agonists like **Beinaglutide**.

Beinaglutide: Mechanism of Action

Beinaglutide exerts its effects by mimicking the action of endogenous GLP-1, a gut hormone released in response to food intake.[8][9] It binds to and activates GLP-1 receptors (GLP-1R) located in various tissues, including the pancreas, gastrointestinal tract, and key areas of the brain involved in appetite regulation.[9][10]

Key mechanisms include:

- **Central Appetite Suppression:** In the central nervous system, particularly the hypothalamus, GLP-1R activation stimulates pro-opiomelanocortin (POMC) neurons, which promote satiety, and inhibits Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, which drive hunger.[8][11]
- **Delayed Gastric Emptying:** **Beinaglutide** slows the rate at which food leaves the stomach, leading to a prolonged feeling of fullness and reduced post-meal glucose spikes.[12][13]
- **Glucose-Dependent Insulin Secretion:** In the pancreas, it enhances glucose-dependent insulin secretion from beta-cells and suppresses glucagon release from alpha-cells, contributing to improved glycemic control.[9]



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Caption: GLP-1 Receptor Agonist Signaling Pathway.

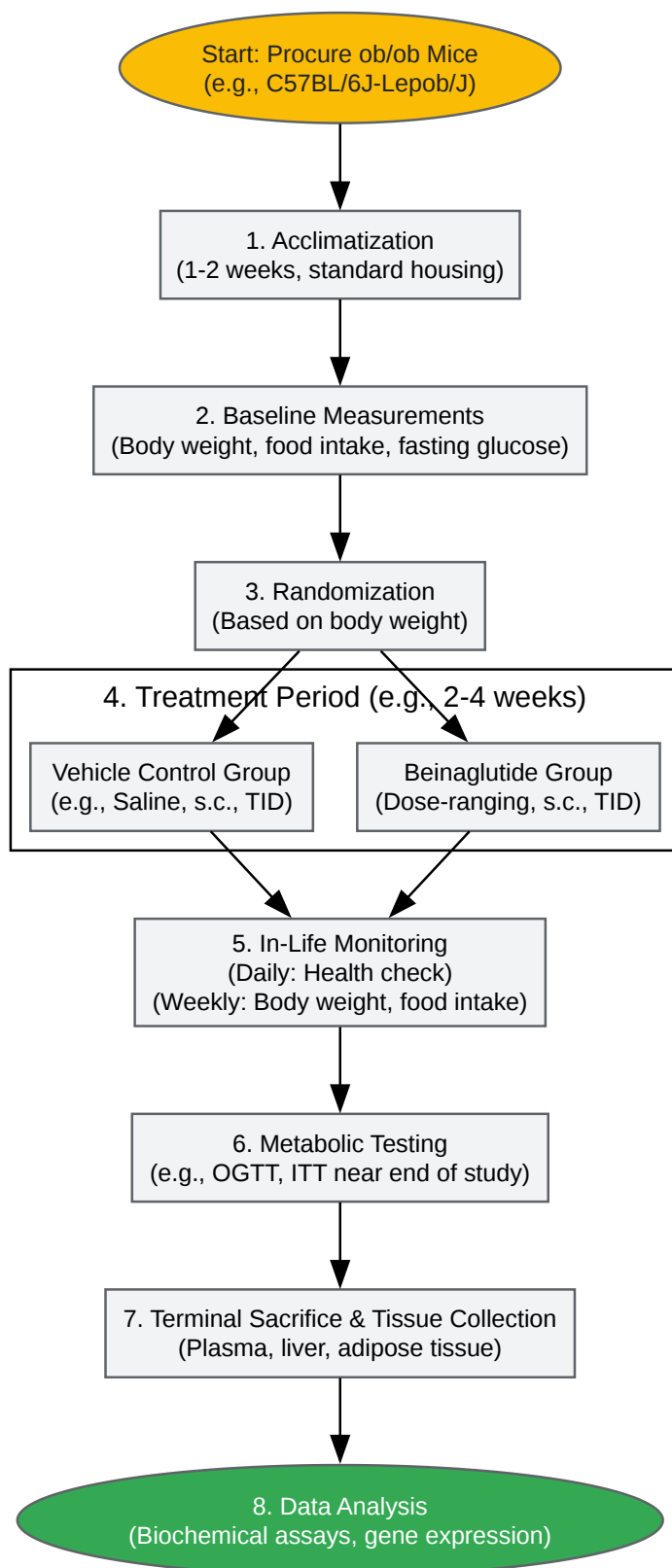
Preclinical Efficacy of Beinaglutide in ob/ob Mice

Studies have demonstrated the effectiveness of **Beinaglutide** in the ob/ob mouse model. Research shows that **Beinaglutide** can dose-dependently reduce glucose levels, inhibit food intake, and slow gastric emptying after a single administration.[\[3\]](#) Chronic treatment over several weeks leads to significant weight loss and can also reduce liver weight and hepatic steatosis (fatty liver), indicating potential benefits for nonalcoholic steatohepatitis (NASH).[\[3\]](#) [\[14\]](#)

Parameter	Observation in ob/ob Mice	Reference
Body Weight	Significant reduction after ~2 weeks of treatment.	[3]
Food Intake	Dose-dependent inhibition; higher doses inhibit intake for over 4 hours.	[3]
Glucose Metabolism	Dose-dependent reduction in glucose levels and improved insulin secretion.	[3]
Gastric Emptying	Dose-dependent inhibition.	[3]
Liver Health	Reduction in liver weight and hepatic steatosis in a NASH model.	[3] [14]

Protocols for Beinaglutide Studies in ob/ob Mice

The following protocols provide a framework for conducting obesity and metabolic studies with **Beinaglutide** in ob/ob mice.



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Caption: General Experimental Workflow for a **Beinaglutide** Study in ob/ob Mice.

Protocol 1: Animal Handling and Husbandry

- Animals: Male ob/ob mice (e.g., C57BL/6J-Lepob/J) and their lean wild-type littermates are typically used.[6] Experiments often begin when mice are between 6-8 weeks of age, when the obese phenotype is well-established.[15]
- Housing: House mice in a temperature-controlled facility (~22°C) with a 12-hour light/dark cycle.[15][16] Provide ad libitum access to standard chow and water.
- Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of any experimental procedures.

Protocol 2: Beinaglutide Administration

- Formulation: Reconstitute lyophilized **Beinaglutide** in sterile saline or as per the manufacturer's instructions.
- Dosing Regimen: **Beinaglutide** is a short-acting agonist, requiring multiple daily doses.[2] A typical regimen involves subcutaneous (s.c.) injection three times a day (TID), often administered before the primary feeding periods.[17]
- Dose Selection: Conduct a dose-response study to determine the optimal dose. Based on literature, doses that inhibit food intake and result in weight loss in ob/ob mice are appropriate starting points.[3]
- Control Group: The vehicle control group should receive s.c. injections of saline on the same schedule as the treatment group.

Protocol 3: Measurement of Metabolic Parameters

- Body Weight and Food Intake:
 - Measure individual body weights weekly or bi-weekly.[16]
 - Measure 24-hour food consumption weekly by weighing the provided food and the amount remaining.[16]
- Oral Glucose Tolerance Test (OGTT):

- Fast mice for 6 hours (with access to water).
- Record baseline blood glucose from a tail snip (t=0).
- Administer a 2 g/kg bolus of glucose via oral gavage.
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
- Insulin Tolerance Test (ITT):
 - Fast mice for 4-6 hours.
 - Record baseline blood glucose (t=0).
 - Administer human insulin (0.75-1.0 U/kg) via intraperitoneal (IP) injection.
 - Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 4: Terminal Procedures and Tissue Collection

- Euthanasia: At the end of the study period, euthanize mice following approved institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).
- Blood Collection: Collect blood via cardiac puncture into EDTA-treated tubes for plasma separation. Centrifuge and store plasma at -80°C.
- Tissue Dissection: Dissect, weigh, and snap-freeze key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and subcutaneous white adipose tissue (scWAT) in liquid nitrogen. Store at -80°C for subsequent analysis (e.g., gene expression, histology).[\[16\]](#)

Comparative Efficacy Data from Human Clinical Studies

For context, **Beinaglutide** has been evaluated in numerous clinical trials involving human participants with overweight or obesity, demonstrating its clinical relevance.

Endpoint (16-24 Weeks)	Beinaglutide Group	Placebo/Control Group	Reference
Mean Body Weight Change	-3.25 kg to -6.0%	-2.4%	[2][18]
Proportion with $\geq 5\%$ Weight Loss	58.2%	25.4%	[18]
Proportion with $\geq 10\%$ Weight Loss	21.3%	5.1%	[18]
Mean BMI Change	-1.22 kg/m ²	N/A	[2]
Mean Waist Circumference Change	-2.47 cm to -3.19 cm	N/A	[2]

Note: Dosing in human trials typically involves escalating doses of 0.1-0.2 mg administered subcutaneously three times daily.[2]

Conclusion

The ob/ob mouse is a robust and highly relevant preclinical model for evaluating the therapeutic potential of **Beinaglutide** for obesity. Its leptin-deficient genetic background allows for the specific assessment of GLP-1 RA-mediated effects on appetite, body weight, and metabolism. The protocols outlined here provide a comprehensive framework for designing and executing studies to further characterize the anti-obesity and metabolic benefits of **Beinaglutide**, bridging the gap between preclinical discovery and clinical development.

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